Ethenesulfonyl fluoride, 2-phenyl-

Catalog No.
S678860
CAS No.
405-18-5
M.F
C8H7FO2S
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethenesulfonyl fluoride, 2-phenyl-

CAS Number

405-18-5

Product Name

Ethenesulfonyl fluoride, 2-phenyl-

IUPAC Name

(E)-2-phenylethenesulfonyl fluoride

Molecular Formula

C8H7FO2S

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

VDCNEIUADPFQPG-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)F

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)F

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)F

Michael Acceptor:

Ethenesulfonyl fluoride, 2-phenyl- (also known as 2-phenylethenesulfonyl fluoride) is a valuable reagent in organic chemistry, particularly as a Michael acceptor. Michael acceptors are electrophilic molecules that readily react with nucleophiles, forming new carbon-carbon bonds. This property makes 2-phenylethenesulfonyl fluoride a versatile tool for constructing various complex molecules.

Studies have shown its effectiveness in various Michael addition reactions, including the synthesis of:

  • Heterocycles
  • Functionalized dienes
  • Unsaturated ketones

SuFEx Click Chemistry:

-Phenylethenesulfonyl fluoride exhibits exceptional reactivity in a specific type of click chemistry called SuFEx (Sulfur-Fluorine Exchange). This click reaction involves the substitution of a fluorine atom with a nucleophile, enabling the efficient formation of new C-S bonds.

The advantages of SuFEx click chemistry include:

  • High yields and regioselectivity
  • Compatibility with various functional groups
  • Simple reaction conditions

Due to these advantages, 2-phenylethenesulfonyl fluoride has gained popularity in:

  • Biomolecule conjugation
  • Polymer modification
  • Drug discovery and development

Other Applications:

Beyond Michael acceptors and SuFEx click chemistry, 2-phenylethenesulfonyl fluoride finds applications in other areas of scientific research, including:

  • Photoresist materials: As a component in photoresists, which are light-sensitive materials used in the fabrication of microchips and other electronic devices
  • Lubricating oil additives: For improving the performance and anti-wear properties of lubricants
  • Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents

Ethenesulfonyl fluoride, 2-phenyl- is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a phenyl ring. Its molecular formula is C8H7FO2SC_8H_7FO_2S, and it exhibits unique chemical properties due to the reactivity of the sulfonyl fluoride moiety. This compound is a member of the ethenesulfonyl fluoride family, which are recognized for their utility in various

  • Michael Addition: This compound acts as a potent Michael acceptor, facilitating nucleophilic attacks by various nucleophiles, including amines and alcohols. Its electrophilic nature allows it to readily undergo reactions that lead to the formation of new carbon-sulfur bonds .
  • Heck Reaction: The compound can be utilized in C–H bond activation strategies, particularly in the Heck-Matsuda process, where it couples with arenediazonium salts to form β-arylethenesulfonyl fluorides. This reaction showcases its ability to serve as a coupling partner in palladium-catalyzed reactions .
  • SuFEx Chemistry: Ethenesulfonyl fluoride is integral to sulfur(VI) fluoride exchange (SuFEx) click chemistry, where it acts as a bis-electrophile, allowing for selective nucleophilic attacks on either the sulfonyl fluoride or the alkenyl moiety .

The biological activity of ethenesulfonyl fluoride, 2-phenyl- has been explored in various contexts. It has shown potential as a covalent modifier in drug discovery due to its ability to selectively react with nucleophilic residues in proteins, such as serine and cysteine. This reactivity can be harnessed for the development of targeted therapeutics . Additionally, studies indicate that compounds within this class may exhibit antimicrobial properties, although further research is necessary to fully elucidate their biological effects.

Several synthesis methods have been developed for ethenesulfonyl fluoride, 2-phenyl-:

  • Heck-Matsuda Process: This method involves the reaction of ethenesulfonyl fluoride with arenediazonium salts under palladium(II) acetate catalysis, yielding β-arylethenesulfonyl fluorides with high selectivity and yield .
  • On-Water Synthesis: Recent advancements have introduced an environmentally friendly "on-water" procedure that enhances reaction efficiency and yield. This method capitalizes on water's unique properties to facilitate reactions that would otherwise require organic solvents .
  • Direct Fluorosulfonation: Another approach involves direct fluorosulfonation of alkenes or aromatics using sulfur(VI) fluoride reagents, providing a straightforward route to synthesize various sulfonyl fluorides including ethenesulfonyl derivatives .

Ethenesulfonyl fluoride, 2-phenyl- finds applications across multiple fields:

  • Medicinal Chemistry: Its ability to form covalent bonds with biomolecules makes it valuable for designing targeted drugs and probes in medicinal chemistry.
  • Material Science: The compound's unique reactivity allows it to be incorporated into polymeric materials and coatings that require specific functional properties.
  • Synthetic Organic Chemistry: It serves as a versatile building block in organic synthesis, particularly in creating complex molecular architectures through various coupling reactions .

Interaction studies involving ethenesulfonyl fluoride focus on its reactivity with biological nucleophiles and other electrophiles. Research indicates that this compound can effectively modify amino acid side chains in proteins, leading to insights into its potential as a therapeutic agent. The kinetics of these interactions are influenced by factors such as solvent conditions and the presence of catalytic species .

Ethenesulfonyl fluoride, 2-phenyl- shares structural and functional characteristics with several related compounds:

Compound NameStructural FeaturesUnique Properties
Ethenesulfonyl fluorideVinyl sulfonyl groupHighly reactive Michael acceptor
Sulfonamide derivativesSulfonamide functional groupExhibits different reactivity patterns
Sulfonyl chlorideChloride instead of fluorideGenerally less reactive than sulfonyl fluorides
Phenylsulfonic acidAcidic functional groupMore stable but less reactive compared to sulfonyl fluorides

Ethenesulfonyl fluoride is unique due to its dual electrophilic nature and participation in SuFEx click chemistry, distinguishing it from other similar compounds that may lack such versatility .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

405-18-5

Wikipedia

Ethenesulfonyl fluoride, 2-phenyl-

Dates

Modify: 2023-08-15

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